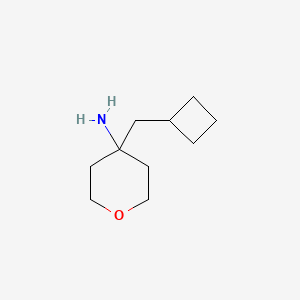

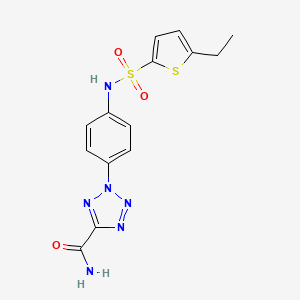

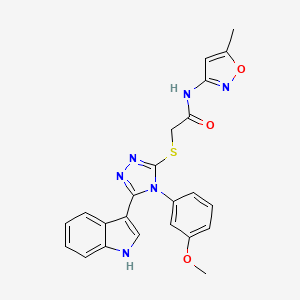

![molecular formula C17H12FN3OS B2824890 5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 443673-74-3](/img/structure/B2824890.png)

5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one” belongs to the class of imidazoquinazolines, which are nitrogen-containing heterocyclic compounds . These compounds are found in various enzymes, proteins, and most importantly, DNA . Many drugs contain these moieties at their cores due to their ability to bind with various living systems .

Chemical Reactions Analysis

Again, while specific information on this compound is not available, similar compounds such as benzo[4,5]imidazo[1,2-a]pyridines have been used in reactions promoted by a simple inorganic base .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Thioxoquinazolines and Related Compounds : A study by Bodtke et al. (2007) describes the preparation of pharmacologically relevant 5-thioxo-6H-imidazo[1,2-c]quinazolines through sequential reactions of α-aminoketones, highlighting the chemical versatility of this class of compounds for further functionalization (Bodtke et al., 2007).

Biological Activities

- Antibacterial and Antifungal Activities : Research on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters demonstrates significant in vitro antibacterial activity, offering insights into the compound's potential for developing new antimicrobial agents (Mood et al., 2022).

- Peptide Derivatives with Antimicrobial and Anthelmintic Activities : Dahiya et al. (2008) synthesized peptide derivatives of iodoquinazolinones/nitroimidazoles, showing higher antimicrobial activity against certain pathogens, suggesting a potential application in treating infections (Dahiya et al., 2008).

- Antiviral Activity of Imidazoquinoline Derivatives : A study by Golankiewicz et al. (1995) on imidazo[1,5-a]-1,3,5-triazine derivatives revealed specific inhibitory effects on the replication of certain viruses, highlighting the potential use of these compounds in antiviral therapies (Golankiewicz et al., 1995).

Anticancer Research

- Synthesis and Anticancer Activity : El-Azab et al. (2017) investigated 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues, finding compounds with promising in vitro antitumor properties, suggesting potential for cancer treatment research (El-Azab et al., 2017).

Future Directions

properties

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3OS/c18-12-7-5-11(6-8-12)10-23-17-20-14-4-2-1-3-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXNVQVDKBCETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

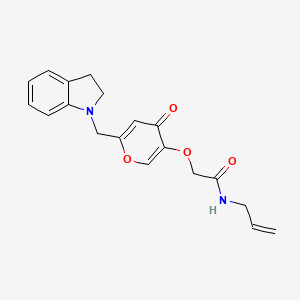

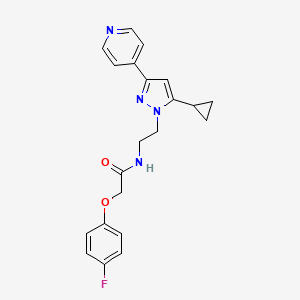

![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)

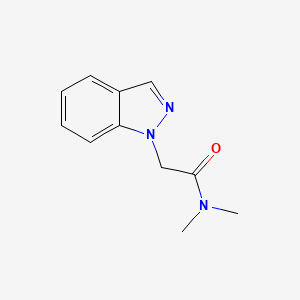

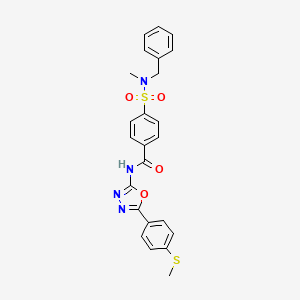

![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)

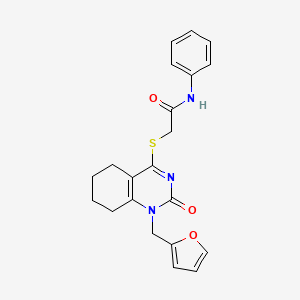

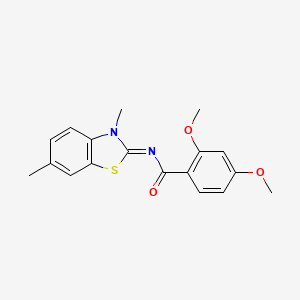

![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2824813.png)

![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)